molecular formula C9H7N3O4 B15067729 Methyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate

Methyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B15067729
M. Wt: 221.17 g/mol
InChI Key: WXRBDTDDBQCGIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. The presence of a nitro group at the 6th position and a carboxylate ester group at the 2nd position makes it a valuable scaffold in organic synthesis and pharmaceutical chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst, followed by nitration and esterification to introduce the nitro and carboxylate groups, respectively .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group is believed to play a crucial role in its biological activity by undergoing bioreduction to form reactive intermediates that can interact with cellular components. This interaction can lead to the inhibition of essential enzymes or the disruption of cellular processes, ultimately resulting in the compound’s antimicrobial or anticancer effects .

Comparison with Similar Compounds

  • Ethyl 8-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate
  • 7-Methyl-3-nitroimidazo[1,2-a]pyridine
  • 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester

Comparison: Methyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher potency against certain bacterial strains and has a broader spectrum of activity. Its unique structure also allows for diverse chemical modifications, making it a versatile scaffold in drug discovery .

Properties

Molecular Formula

C9H7N3O4

Molecular Weight

221.17 g/mol

IUPAC Name

methyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C9H7N3O4/c1-16-9(13)7-5-11-4-6(12(14)15)2-3-8(11)10-7/h2-5H,1H3

InChI Key

WXRBDTDDBQCGIX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN2C=C(C=CC2=N1)[N+](=O)[O-]

Origin of Product

United States

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